N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Description

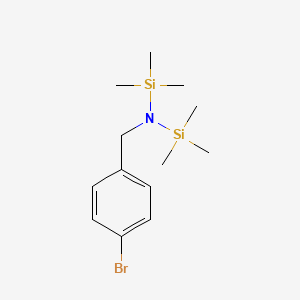

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (CAS: 153204-92-3) is an organosilicon compound with the molecular formula C₁₃H₂₄BrNSi₂ and a molecular weight of 330.41 g/mol . Structurally, it features a benzyl group substituted with a bromine atom at the para position, bonded to a nitrogen atom that is further linked to two trimethylsilyl (TMS) groups. This compound is a colorless to pale yellow liquid, classified under hazard code H302 (harmful if swallowed), with precautions including the use of protective gloves and eye protection . It is commercially available in high-purity grades (≥95%) and is utilized as an intermediate in organic synthesis and specialty chemical manufacturing .

Properties

IUPAC Name |

1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYGLTUIDZRFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(CC1=CC=C(C=C1)Br)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of 4-bromobenzyl chloride with trimethylsilylamine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction can be represented as follows:

4-Bromobenzyl chloride+TrimethylsilylamineNaHthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction Reactions: Reduction of the bromobenzyl group can lead to the formation of the corresponding benzyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include N-(4-substituted benzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine derivatives.

Oxidation Reactions: Products include silanols and siloxanes.

Reduction Reactions: Products include benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₄BrNSi₂

- Molecular Weight : 330.41 g/mol

- CAS Number : 153204-92-3

The compound features a bromobenzyl group attached to a silanamine structure with two trimethylsilyl groups. This unique configuration enhances its reactivity and utility in various chemical processes.

Organic Synthesis

Reagent in Chemical Reactions

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine serves as a valuable reagent in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for synthesizing complex organic molecules.

Case Study: Synthesis of Silicones

In a study published by CFS-S338, this compound was utilized as an intermediate for the synthesis of silicone compounds. The bromobenzyl group allows for further functionalization, which is essential in creating tailored silicone materials for various applications .

Materials Science

Silicon-Containing Polymers

Due to its silane functionality, this compound is employed in the development of silicon-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties.

Table 1: Comparison of Silicon-Containing Polymers

| Polymer Type | Properties | Applications |

|---|---|---|

| Silicone Elastomers | Flexibility, heat resistance | Automotive seals, gaskets |

| Silicone Resins | High strength, low viscosity | Coatings, adhesives |

| Silicone Foams | Lightweight, insulating properties | Packaging, insulation materials |

Photodynamic Therapy

This compound has shown potential applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment strategies.

Case Study: PDT Efficacy

Research indicates that compounds with similar structures have been effective in PDT protocols by selectively targeting tumor cells while minimizing damage to surrounding healthy tissues. This application is particularly promising in the field of oncology.

Industrial Applications

Coatings and Adhesives

This silanamine compound is also utilized as a rheological control agent in coatings and adhesives. Its incorporation improves the flow properties and stability of formulations used in industrial applications.

Table 2: Industrial Uses of Silanamines

| Application | Functionality |

|---|---|

| Coatings | Improved adhesion and durability |

| Adhesives | Enhanced bonding strength |

| Sealants | Increased flexibility and weather resistance |

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets and pathways. The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The trimethylsilyl group can stabilize reactive intermediates and enhance the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural, physicochemical, and functional distinctions between the target compound and its analogs:

Research Findings and Industrial Relevance

Case Studies

- Proteasome Inhibitor Synthesis : The target compound was employed as a key intermediate in a 2024 PNAS study, yielding 68 g (88%) of a pale yellow oil after condensation with a boronate ester .

- Catalytic Applications : The iodophenyl analog demonstrated 27% yield in imine formation, highlighting challenges in scaling up halogenated silanamine syntheses .

Biological Activity

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (CAS No. 153204-92-3) is a silanamine compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₄BrNSi₂

- Molecular Weight : 330.41 g/mol

- Solubility : Moderately soluble in water (approximately 0.00251 mg/ml) .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits inhibition of certain cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, which are crucial in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Toxicological Profile

The toxicological assessment of silanamines has shown varied results depending on the specific derivative. For instance, acute inhalation toxicity studies on related silanamine compounds indicated significant respiratory distress and inflammation at high exposure levels . The LC50 values reported for similar compounds suggest a need for caution in handling due to potential respiratory hazards.

Study 1: Inhibition of Cytochrome P450 Enzymes

A study published in a pharmacological journal evaluated the effects of this compound on human liver microsomes. The results indicated that the compound significantly inhibited the activity of CYP2C9 and CYP2C19 enzymes, leading to increased plasma concentrations of drugs metabolized by these pathways. This finding highlights the compound's potential as a modulator in drug interactions .

Study 2: Antibacterial Efficacy

In a comparative analysis of various silanamine derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics used in clinical settings, suggesting its potential as an alternative antimicrobial agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 330.41 g/mol |

| Solubility | 0.00251 mg/ml |

| CYP Inhibition | CYP2C9 (Yes), CYP2C19 (Yes) |

| Antibacterial Activity | Effective against S. aureus & E. coli |

| Toxicity | LC50 = 0.5 mg/L (inhalation) |

Q & A

Q. What are the key physical and chemical properties of N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine, and how do they influence experimental handling?

The compound has a molecular weight of 316.38 g/mol (C₁₂H₂₂BrNSi₂), a density of 1.121 g/cm³, and a low solubility in water (0.024 g/L at 25°C) . Its limited solubility necessitates the use of aprotic solvents (e.g., THF or toluene) for reactions. The bromine substituent enhances electrophilicity, while the bulky trimethylsilyl groups contribute to steric hindrance, impacting reactivity in nucleophilic substitutions. Stability under anhydrous conditions is critical due to potential hydrolysis of silyl groups .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, particularly to verify silyl group integration and the absence of hydrolysis byproducts. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can assess purity, while mass spectrometry (EI-MS or ESI-MS) validates molecular weight . For crystalline samples, X-ray diffraction may resolve steric configurations .

Q. What synthetic strategies are documented for preparing this compound?

A common approach involves reacting 4-bromobenzylamine with chlorotrimethylsilane (Me₃SiCl) in the presence of a base (e.g., triethylamine) to generate the bis(trimethylsilyl)amine intermediate. Subsequent alkylation or transsilylation steps may be required to introduce the bromobenzyl group. Yields can vary significantly (e.g., 27% in analogous imine syntheses), suggesting optimization of stoichiometry, temperature, and solvent polarity is critical .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl groups influence reactivity in catalytic applications?

The trimethylsilyl groups create steric hindrance, reducing undesired side reactions (e.g., dimerization) in catalytic cycles. For example, in enantioselective peptide homologation, analogous silyl imines act as electrophiles, where steric shielding enhances selectivity for specific nucleophiles like aryl glycines. Computational studies (DFT) can quantify steric parameters (e.g., percent buried volume) to predict reactivity trends .

Q. What methodologies are effective for analyzing reaction intermediates involving this compound in asymmetric catalysis?

In situ Fourier-Transform Infrared (FTIR) spectroscopy or Cryogenic NMR can monitor transient intermediates. For example, in imine activation, the formation of silyl-stabilized carbocations or zwitterionic intermediates may be tracked. Kinetic isotopic effects (KIEs) and Hammett plots can further elucidate electronic contributions of the bromobenzyl substituent .

Q. How can contradictions in reported solubility or stability data be resolved?

Discrepancies in solubility (e.g., 0.024 g/L vs. higher values in non-aqueous solvents) may arise from measurement conditions (temperature, solvent purity). Accelerated stability studies under controlled humidity and temperature can clarify hydrolytic degradation pathways. Comparative studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .

Q. What are the environmental and safety considerations for handling this compound?

While specific toxicological data for this compound is limited, structurally related silanamines (e.g., hexamethyldisilazane) are classified as skin irritants and flammable liquids. Proper handling under inert atmospheres (N₂/Ar) and the use of flame-resistant equipment are advised. Hydrolysis byproducts (e.g., silanols) should be neutralized before disposal .

Q. How does this compound compare to other silyl amines (e.g., NaHMDS) in deprotonation reactions?

Unlike strongly basic silyl amides (e.g., NaHMDS), this compound acts as a milder electrophile due to reduced electron-withdrawing effects. This property makes it suitable for reactions requiring controlled activation, such as stepwise peptide elongation or protection of acid-sensitive substrates .

Methodological Notes

- Synthetic Optimization : Use Schlenk-line techniques to exclude moisture. For low-yield reactions, consider microwave-assisted synthesis to enhance kinetics .

- Analytical Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguous stereochemistry .

- Safety Protocols : Store under anhydrous conditions at ≤4°C and conduct hydrolysis tests to identify hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.